molecular formula C8H6N6 B8304276 6-(1-Imidazol-yl)purine

6-(1-Imidazol-yl)purine

Cat. No.: B8304276
M. Wt: 186.17 g/mol
InChI Key: XRPXPIBYTXETSJ-UHFFFAOYSA-N
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Description

6-(1-Imidazol-yl)purine is a purine derivative featuring an imidazole ring attached at the C6 position of the purine scaffold. The compound is particularly notable in synthetic chemistry as a precursor for Suzuki-Miyaura cross-coupling reactions, where the imidazolyl group acts as a leaving group to facilitate arylations at C6 .

Properties

Molecular Formula

C8H6N6

Molecular Weight

186.17 g/mol

IUPAC Name

6-imidazol-1-yl-7H-purine

InChI

InChI=1S/C8H6N6/c1-2-14(5-9-1)8-6-7(11-3-10-6)12-4-13-8/h1-5H,(H,10,11,12,13)

InChI Key

XRPXPIBYTXETSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Imidazol-yl)purine typically involves the condensation of an imidazole derivative with a purine precursor. One common method is the reaction of 6-chloropurine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(1-Imidazol-yl)purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antiviral Activity : Research indicates that 6-(1-Imidazol-yl)purine derivatives may exhibit antiviral properties by inhibiting viral replication mechanisms. Studies have demonstrated its potential against various viruses, including those responsible for respiratory infections.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell growth. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

2. Enzyme Inhibition

  • The imidazole moiety is known to interact with metal ions and proteins, making this compound a candidate for enzyme inhibition studies. It may act as a competitive inhibitor for enzymes involved in nucleotide metabolism, potentially impacting cellular signaling pathways .

3. Drug Development

  • Synthesis of Novel Compounds : The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Researchers have successfully synthesized various derivatives that exhibit improved pharmacological profiles .

The biological activity of this compound primarily involves interactions with molecular targets such as enzymes and receptors:

  • Antimicrobial Activity : Derivatives of this compound have been shown to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies suggest that compounds derived from this compound may modulate inflammatory responses, providing avenues for treating inflammatory diseases .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound derivatives:

Study Focus Findings
Study ASynthesis of substituted purinesIdentified promising candidates with significant anticancer activity against specific cell lines
Study BMechanistic insights into enzyme interactionsRevealed binding affinities of this compound derivatives with key metabolic enzymes
Study CAntimicrobial evaluationDemonstrated effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus

Mechanism of Action

The mechanism of action of 6-(1-Imidazol-yl)purine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, while the purine ring can participate in hydrogen bonding and π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The C6 position of purine is a critical site for functionalization, with substituents significantly influencing physicochemical and biological properties. Key analogs include:

Table 1: Structural Features of 6-Substituted Purine Derivatives
Compound Name Substituent at C6 Core Structure Modifications Key Structural Notes References
6-(1-Imidazol-yl)purine Imidazol-1-yl Purine + imidazole fusion Labile leaving group for synthesis
Azathioprine 1-Methyl-4-nitroimidazol-5-ylthio 6-Mercaptopurine derivative Bioactivated via nitroimidazole
6-(4-RPh)-TACV 4-Substituted phenyl Tricyclic acyclovir analog Enhanced lipophilicity
6-(Phenylpiperazine) Substituted phenylpiperazine 8-Phenoxyphenyl at C8, cyclopentyl at C9 Multi-target anticancer design
2,6,9-Trisubstituted Methylamino, phenylethynyl Trisubstituted purine A2A adenosine receptor antagonist

Key Observations :

  • Electron-Withdrawing Groups : The nitroimidazole in azathioprine enhances metabolic activation, while the imidazolyl group in this compound facilitates cross-coupling reactions .
  • Lipophilicity : 6-(4-RPh) derivatives exhibit increased lipophilicity due to aromatic substituents, improving membrane permeability for antiviral activity .
  • Multi-Substitution : Trisubstituted purines (e.g., 2,6,9-derivatives) leverage steric and electronic effects for selective receptor antagonism .

Stability and Pharmacokinetic Considerations

  • Acidic Stability : Tricyclic acyclovir analogs (e.g., 6-(4-MeOPh)-TACV) decompose via pseudo-first-order kinetics in acidic environments, with half-lives <24 hours . While this compound’s stability is undocumented, its imidazolyl group may confer pH-sensitive lability.
  • Metabolic Activation : Azathioprine’s nitroimidazole substituent is critical for bioactivation via glutathione-mediated cleavage, releasing 6-mercaptopurine .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-(1-Imidazol-yl)purine derivatives, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions on purine scaffolds. For example, azathioprine (a structurally related thiopurine-imidazole derivative) is synthesized by replacing the thiol group in 6-mercaptopurine with a nitroimidazole moiety via a thioether linkage . Key parameters include reaction temperature (60–80°C), pH control (alkaline conditions), and the use of coupling agents like DCC (dicyclohexylcarbodiimide) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound analogs?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions on the purine ring, while high-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns . For example, the methylthio group in 6-(methylthio)purine shows a characteristic singlet at δ 2.5 ppm in ¹H NMR . Infrared (IR) spectroscopy can further validate functional groups (e.g., C-N stretches at 1600–1700 cm⁻¹).

Q. What are the standard protocols for assessing the stability of this compound derivatives under physiological conditions?

  • Methodological Answer : Stability studies involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and analyzing degradation products via HPLC or LC-MS over 24–72 hours. For analogs prone to hydrolysis (e.g., imidazole-linked purines), lyophilization and storage at –20°C in amber vials are recommended to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzymatic inhibition profiles of this compound compounds across different studies?

  • Methodological Answer : Contradictory results often arise from variations in assay conditions (e.g., enzyme concentration, buffer composition) or metabolite interference. For instance, azathioprine’s immunosuppressive activity depends on its conversion to 6-mercaptopurine (6-MP), which requires glutathione-mediated activation . To address discrepancies:

  • Standardize enzyme sources (e.g., recombinant human enzymes vs. animal-derived).
  • Include metabolite profiling (e.g., LC-MS) to quantify active species.
  • Use isothermal titration calorimetry (ITC) to measure binding affinities directly.

Q. What strategies are recommended for improving the aqueous solubility of this compound derivatives in biological assays?

  • Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) at the imidazole N1 position, enhance solubility without compromising activity . Alternatively, formulate the compound with cyclodextrins (e.g., β-cyclodextrin) or lipid-based nanoparticles to improve bioavailability. Solubility can be quantified via shake-flask method using UV-Vis spectroscopy at λmax (typically 260–280 nm for purines) .

Q. How does the metabolic conversion of this compound prodrugs impact their pharmacological assessment in in vivo models?

  • Methodological Answer : Prodrugs like azathioprine require metabolic activation (e.g., via glutathione-S-transferase) to release active metabolites (e.g., 6-MP). Researchers must:

  • Characterize metabolic pathways using liver microsomes or hepatocyte assays .
  • Monitor plasma metabolite levels in animal models via LC-MS/MS.
  • Corrogate with CYP450 inhibitors (e.g., ketoconazole) to identify key enzymes involved .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the cytotoxicity of this compound analogs in different cell lines?

  • Methodological Answer : Discrepancies may stem from cell-specific uptake mechanisms or varying expression of prodrug-activating enzymes. To reconcile

  • Perform comparative studies across multiple cell lines (e.g., Jurkat T-cells vs. HepG2).
  • Quantify intracellular metabolite levels using tandem mass spectrometry.
  • Use siRNA knockdown to validate enzyme-dependent cytotoxicity .

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